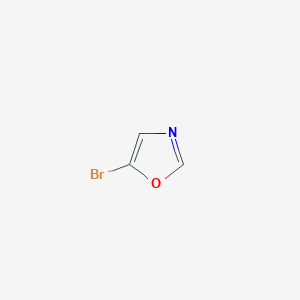

5-Bromooxazole

Descripción general

Descripción

5-Bromooxazole: is a heterocyclic organic compound with the molecular formula C3H2BrNO . It is a derivative of oxazole, where a bromine atom is substituted at the 5-position of the oxazole ring. This compound is known for its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromooxazole can be achieved through several methods. One common approach involves the Van Leusen oxazole method , which utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent. The reaction typically starts with an inexpensive and readily available starting material, such as 2,5-dimethoxybenzaldehyde, hydroquinone, and TosMIC . Another method involves the electrophilic aromatic bromination of oxazole derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions: 5-Bromooxazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Cross-Coupling Reactions: Reagents include palladium catalysts, boronic acids, and bases like potassium phosphate.

Major Products Formed:

Substitution Reactions: Products include various substituted oxazole derivatives.

Cross-Coupling Reactions: Products include biaryl and heteroaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromooxazole is used as a building block in organic synthesis to create more complex molecules. It is particularly valuable in the synthesis of heterocyclic compounds and natural product analogs .

Biology and Medicine: In medicinal chemistry, this compound derivatives have shown potential as therapeutic agents. They are investigated for their activity against various biological targets, including enzymes and receptors involved in diseases such as cancer and bacterial infections .

Industry: In the material science industry, this compound is used in the development of novel materials with unique electronic and optical properties. It is also employed in the synthesis of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 5-Bromooxazole and its derivatives depends on their specific application. In medicinal chemistry, these compounds often interact with biological targets such as enzymes and receptors. The bromine atom can enhance the compound’s binding affinity and specificity to its target, leading to improved therapeutic effects .

Comparación Con Compuestos Similares

- 5-Chlorooxazole

- 5-Fluorooxazole

- 5-Iodooxazole

Comparison: 5-Bromooxazole is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties compared to other halogenated oxazoles. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .

Actividad Biológica

5-Bromooxazole is a heterocyclic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

- Chemical Formula : C₃H₂BrNO

- Molecular Weight : 147.96 g/mol

- CAS Number : 1060812-80-7

Synthesis of this compound

This compound can be synthesized through various methods, including metalation techniques and electrophilic substitutions. The synthesis often involves starting materials such as oxazoles or their derivatives, which undergo bromination at the 5-position to yield the final product.

Antiproliferative Effects

This compound has demonstrated significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that derivatives of oxazole compounds exhibit varying degrees of cytotoxicity depending on their substituents and structural configurations.

- Key Findings :

- A series of oxazole derivatives were evaluated for their antiproliferative effects against seven human tumor cell lines.

- Compounds with electron-donating groups (e.g., methoxy) at specific positions showed increased activity compared to those with electron-withdrawing groups (e.g., fluoro or chloro) .

The mechanism by which this compound exerts its biological effects is primarily through interference with microtubule dynamics, a critical process in cell division. This action classifies it among antimitotic agents, which are crucial in cancer therapeutics.

- Inhibition Studies :

In Vitro Studies

- Antiproliferative Activity :

- Toxicity Assessment :

Comparative Analysis

| Compound | Cell Line | IC₅₀ (nM) | Notes |

|---|---|---|---|

| 4a | A549 | 0.5 | Highly active against multiple cell lines |

| 4i | HT-29 | 73.2 | Significant antiproliferative activity |

| 5f | Various | >100 | Low toxicity in normal cells |

Propiedades

IUPAC Name |

5-bromo-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2BrNO/c4-3-1-5-2-6-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMJOYYXECNYJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Bromooxazole is a versatile building block in organic synthesis due to the reactivity of its bromine atom. This bromine atom can participate in various palladium-catalyzed coupling reactions, such as Sonogashira and Heck couplings, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring []. This versatility makes this compound a valuable precursor for synthesizing more complex oxazole derivatives.

A: One example is the synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles. Researchers successfully synthesized these compounds using 2-aryl-5-bromooxazoles as starting materials [, ].

A: While the provided abstracts don't delve into detailed reaction conditions, they mention that palladium catalysts are crucial for these transformations []. Typically, such reactions require a palladium source (e.g., Pd(PPh3)4), a base, and often a phosphine ligand. The choice of specific reagents and conditions depends on the desired coupling partner and reaction type.

A: Yes, this compound has proven useful in creating intricate molecular architectures. One study employed palladium-catalyzed coupling reactions on a tris-oxazole molecule containing a this compound moiety, demonstrating its applicability in modifying complex structures [, ].

A: "Halogen dance" reactions describe the migration of halogen atoms around an aromatic ring. While not explicitly described for this compound in these abstracts, a related study investigated the mechanism of a lithium diisopropylamide-mediated halogen dance reaction for converting 5-iodooxazoles to 4-iodooxazoles []. This suggests that similar rearrangements might be possible with this compound, offering a potential route to isomers that might be difficult to synthesize directly.

A: While not a direct reaction of this compound itself, one study found that 5-bromooxazoles are intermediates in the conversion of 2-amino-4-(trifluoromethyl)oxazoles to 5-acetoxyhydantoins upon treatment with bromine in acetic acid/sodium acetate []. This highlights the potential for this compound to be involved in multi-step synthetic sequences.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.